An In-Depth Technical Guide to 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester
An In-Depth Technical Guide to 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester
CAS Number: 1315281-29-8
This technical guide provides a comprehensive overview of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester, a key building block in modern synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the generation of novel therapeutic agents.
Physicochemical Properties
2-Chloro-1-methylimidazole-5-boronic acid pinacol ester is a stable, white to pale cream crystalline solid at room temperature. Its structure features a chlorinated methylimidazole core functionalized with a boronic acid pinacol ester, a group known for its versatility in cross-coupling reactions. The pinacol ester moiety enhances the compound's stability compared to the corresponding boronic acid, facilitating easier handling and storage.[1]
| Property | Value | Reference |
| CAS Number | 1315281-29-8 | [2] |
| Molecular Formula | C₁₀H₁₆BClN₂O₂ | [1] |
| Molecular Weight | 242.51 g/mol | [1] |
| Appearance | White to pale cream powder | [3] |
| Melting Point | 131-135 °C | [1] |
| Solubility | Sparingly soluble in water (0.23 g/L) | [1] |
| Purity | Typically ≥95% | [3] |
Synthesis
Experimental Protocol: Synthesis of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester
This protocol is a representative procedure based on analogous syntheses of heteroaryl boronic acid pinacol esters.
Materials:
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2,5-dichloro-1-methyl-1H-imidazole
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Bis(pinacolato)diboron (B₂pin₂)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
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Potassium acetate (KOAc)
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1,4-Dioxane (anhydrous)
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Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dichloro-1-methyl-1H-imidazole (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
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Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane. To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester as a solid.
Caption: Workflow for the synthesis of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester.
Applications in Organic Synthesis
2-Chloro-1-methylimidazole-5-boronic acid pinacol ester is a valuable reagent in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of biaryl and vinyl-aryl compounds. 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester serves as an excellent coupling partner in these reactions.
This is a general protocol for the Suzuki-Miyaura coupling of 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester with a generic aryl bromide.
Materials:
-
2-Chloro-1-methylimidazole-5-boronic acid pinacol ester
-
Aryl bromide
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the aryl bromide (1 equivalent), 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Catalyst and Solvent Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents). Then, add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 90-110 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Amination
The Chan-Lam amination is a copper-catalyzed reaction that forms a carbon-nitrogen bond between a boronic acid and an amine, amide, or other N-H containing compound. This reaction provides a powerful alternative to traditional N-arylation methods.
Relevance in Drug Discovery and Medicinal Chemistry
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] Derivatives of 2-chloro-1-methylimidazole have been investigated for a variety of biological activities.
Angiotensin-Converting Enzyme (ACE) Inhibition
A notable application of related 2-butyl-4-chloro-1-methylimidazole derivatives is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[6][7] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[3][8] Inhibition of ACE is a clinically validated strategy for the treatment of hypertension.[3][6][9]
The synthesis of these inhibitors often starts from a 2-substituted-4-chloro-1-methylimidazole-5-carboxaldehyde, which can be prepared from precursors accessible via reactions involving 2-Chloro-1-methylimidazole-5-boronic acid pinacol ester.
Caption: The role of ACE inhibitors in the Renin-Angiotensin-Aldosterone System.
Conclusion
2-Chloro-1-methylimidazole-5-boronic acid pinacol ester is a highly versatile and valuable building block for organic synthesis and drug discovery. Its stability and reactivity in key cross-coupling reactions make it an essential tool for the construction of complex molecules, particularly those containing the medicinally important imidazole scaffold. The demonstrated utility of its derivatives as potential ACE inhibitors underscores its importance for the development of new therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate its use in innovative research and development endeavors.
References
- 1. Buy 2-Chloro-1-methylimidazole-5-boronic Acid Pinacol Ester (EVT-1474363) | 1315281-29-8 [evitachem.com]
- 2. 2-Chloro-1-MethyliMidazole-5-boronic Acid Pinacol Ester, CasNo.1315281-29-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
